The synthesis of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one involves several chemical reactions, primarily focusing on methylation, oxidation, and reduction processes.
The molecular structure of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one is characterized by:
17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one participates in various chemical reactions:
These reactions are influenced by factors such as temperature, pressure, and choice of reagents, which determine the efficiency and yield of the desired products .
The mechanism of action of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one primarily involves its interaction with androgen receptors in target tissues.
17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one has several scientific applications:
The stereoselective construction of the androstane skeleton with precise spatial orientation at the C1 and C17 positions represents a fundamental challenge in the synthesis of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one (CAS 604-26-2). This compound, systematically named (1α,17β)-17-Hydroxy-1-methylandrost-4-en-3-one, requires meticulous control over stereochemistry to ensure biological relevance. The Birch reduction-conjugate addition sequence has emerged as a pivotal methodology, enabling the simultaneous introduction of the 1α-methyl group and establishment of the 17β-hydroxy orientation. In a documented pathway, 1α-methyltestosterone undergoes stereospecific reduction using lithium in a mixture of tetrahydrofuran (THF), tert-butyl alcohol, and ammonia at cryogenic temperatures (-50°C to -45°C). This generates an enolate intermediate that is subsequently quenched with mesityl oxide (4-methyl-pent-3-en-2-one), yielding the saturated steroidal structure with retained 17β-configuration and high diastereomeric excess. This process achieves remarkable efficiency, with reported yields reaching 98-100% of theoretical output [4].
Recent innovations leverage asymmetric hydrogenation catalysts featuring chiral phosphine ligands coordinated to transition metals. These catalysts facilitate the stereoselective reduction of the Δ4 double bond while preserving the critical 17β-hydroxy configuration. Palladium-based systems, referenced in steroid synthesis patents, demonstrate particular efficacy for introducing hydrogen atoms with β-orientation at the C5 position, thereby preventing epimerization at the C17 center. The catalytic cycle involves substrate adsorption on the chiral metal surface, enabling facial selectivity during hydrogen transfer [6]. Computational modeling studies support the observed stereoselectivity, revealing that steric interactions between the catalyst's chiral environment and the steroid's angular methyl groups direct reagent approach exclusively to the β-face at C17 [8].
Table 1: Stereoselective Methods for Androstane Framework Construction
Method | Key Reagents/Conditions | Stereochemical Outcome | Yield | Reference |
---|---|---|---|---|
Birch Reduction | Li/NH₃, THF/t-BuOH, -50°C | 1α-methyl, 17β-OH preserved | 98-100% | [4] |
Chiral Hydrogenation | Pd-chiral phosphine complexes | 5β-H, 17β-OH retained | 85-92% | [6] |
Microbial Bioreduction | Engineered Saccharomyces strains | 17-keto → 17β-OH selectivity | 70-75% | [6] |
The installation of the 1α-methyl group presents distinctive stereoelectronic challenges due to the steric congestion in the steroid A-ring region. Conventional Grignard addition to Δ1,3-keto intermediates often results in mixtures of epimers with unsatisfactory α:β ratios. Advanced methodologies employ organocopper-mediated conjugate additions to Δ⁴-3-ketones, exploiting the soft character of cuprates to deliver methyl nucleophiles preferentially from the less hindered α-face. Lithium dimethylcuprate (LiMe₂Cu) reactions conducted at -78°C in ethereal solvents achieve α:β selectivity ratios exceeding 9:1, attributable to kinetic control and the directing effect of the C19 angular methyl group [6].
Transition-metal-catalyzed C-H functionalization represents a paradigm shift in 1α-methylation technology. Palladium(II) carboxylate complexes, notably Pd(OAc)₂, activate the C1-H bond through concerted metallation-deprotonation mechanisms. Subsequent oxidative addition of methyl iodide (CH₃I) forms a Pd(IV) intermediate that undergoes reductive elimination to furnish the 1α-methylated product. This approach circumvents pre-functionalization requirements and operates under mild conditions (60-80°C in DMF). Key to success is the use of directing group-modified steroids, where strategically positioned pyridine or quinoline auxiliaries at C3 temporarily coordinate the palladium catalyst, enforcing α-face selectivity. Following methylation, these auxiliaries are cleaved hydrolytically to regenerate the 3-ketone [8].
Table 2: Comparative Analysis of 1α-Methylation Techniques
Strategy | Mechanistic Basis | α:β Selectivity | Catalyst/Reagent | Limitations |
---|---|---|---|---|
Organocopper Addition | Conjugate addition to enone | 9:1 | LiMe₂Cu | Low-temperature sensitivity |
Pd-Catalyzed C-H Activation | Directed C-H functionalization | >20:1 | Pd(OAc)₂, CH₃I, AgOAc | Requires directing group |
Chiral Auxiliary Control | Diastereoselective alkylation | 15:1 | Evans oxazolidinone | Multi-step auxiliary install |
The efficient conversion of 17-keto precursors to the corresponding 17β-alcohols is critical for synthesizing biologically active androgen derivatives like 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one. Metal hydride reductions using NaBH₄ in methanol/THF mixtures remain industrially prevalent but generate variable epimeric mixtures. Optimization studies reveal that cerium chloride (CeCl₃) modification via the Luche conditions enhances 17β-selectivity to 85-90% by coordinating to the carbonyl oxygen, effectively shielding the α-face from hydride attack. Solvent polarity profoundly influences stereoselectivity, with ethereal solvents favoring β-attack (ΔG‡ difference = 1.8 kcal/mol) compared to protic media [6] [8].
Biocatalytic hydroxylation using engineered Saccharomyces cerevisiae strains expressing 17β-hydroxysteroid dehydrogenase (17β-HSD) offers superior stereocontrol. Directed evolution of 17β-HSD has yielded mutants with expanded substrate tolerance toward 1α-methylated steroids. Fermentation at pH 7.0-7.2 and 30°C achieves near-quantitative conversion (98%) of 1α-methyl-androst-4-ene-3,17-dione to the target alcohol with >99.5% enantiomeric excess. Process intensification through immobilized enzyme reactors enables continuous production, significantly reducing catalyst loadings and waste generation compared to batch processes [6]. Analytical quality control leverages reversed-phase HPLC methodologies, such as the Newcrom R1 column (150 × 4.6 mm, 5 μm) with mobile phases comprising acetonitrile/water/phosphoric acid (55:45:0.1 v/v). This system resolves the 17β-hydroxy epimer from its 17α-counterpart with a resolution factor (Rs) > 2.5, critical for monitoring reaction stereoselectivity. Method scalability supports preparative isolations of gram-scale impurities, facilitating stringent quality control in pharmaceutical synthesis [2].
Table 3: 17β-Hydroxylation Method Optimization Parameters
Parameter | Metal Hydride Reduction | Microbial Biocatalysis | Analytical QC (HPLC) |
---|---|---|---|
Conditions | NaBH₄/CeCl₃, MeOH/THF, -30°C | Recombinant S. cerevisiae, 30°C | Newcrom R1, ACN/H₂O/H₃PO₄ |
Conversion Efficiency | 95% (β:α = 9:1) | >98% (β-selectivity >99.5%) | N/A |
Reaction Time | 15-30 minutes | 12-18 hours | 8-minute runtime |
Key Advantage | Rapid reaction kinetics | Exceptional stereocontrol | Rs >2.5 for epimer separation |
Table 4: Systematic Nomenclature of 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one
Chemical Identifier | Designation | Source Reference |
---|---|---|
IUPAC Name | (1S,8R,9S,10R,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |
Common Synonyms | 1α-Methyltestosterone; Mesterolone impurity A; (1α,17β)-17-Hydroxy-1-methylandrost-4-en-3-one | [1] [7] [9] |
Molecular Formula | C₂₀H₃₀O₂ | [1] [2] [9] |
CAS Registry | 604-26-2 | [1] [2] [7] |
EINECS | 210-063-8 | [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1